molecular formula C12H18FN5O B11737473 2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11737473
M. Wt: 267.30 g/mol
InChI Key: GREAXRWQFNHNCJ-UHFFFAOYSA-N
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Description

2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be separated and further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The fluoro-substituted pyrazole ring can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluoro-substituted pyrazole ring may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-5-fluoro-1H-pyrazole
  • 3-methyl-1H-pyrazole-4-ylamine
  • 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

The uniqueness of 2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its combination of a fluoro-substituted pyrazole ring and an ethan-1-ol moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in scientific research.

Properties

Molecular Formula

C12H18FN5O

Molecular Weight

267.30 g/mol

IUPAC Name

2-[3-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H18FN5O/c1-3-18-12(13)10(9(2)15-18)8-14-11-4-5-17(16-11)6-7-19/h4-5,19H,3,6-8H2,1-2H3,(H,14,16)

InChI Key

GREAXRWQFNHNCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)CCO)F

Origin of Product

United States

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